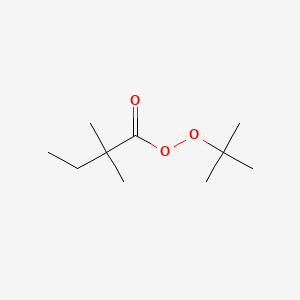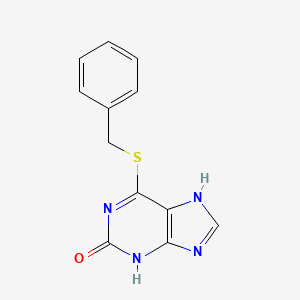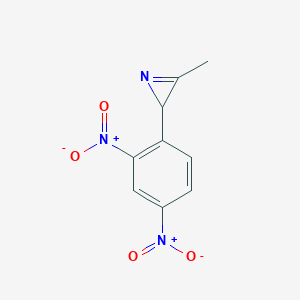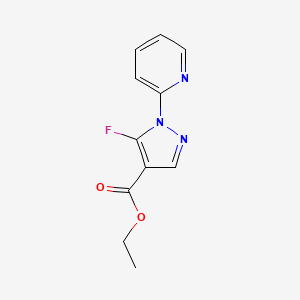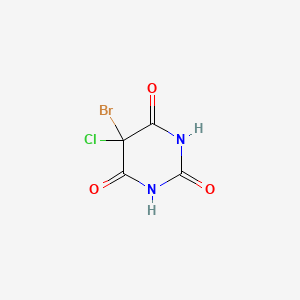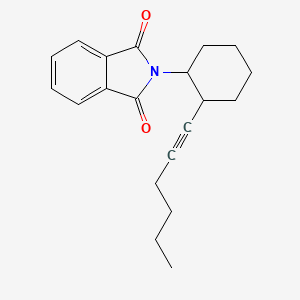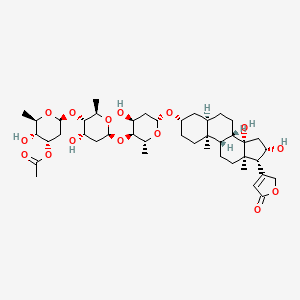
Desglucolanatoside B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Card-20(22)-enolide,3-[(o-3-O-acetyl-2,6-Dideoxy-b-d-ribo-hexopyranosyl-(1®4)-O-2,6-Dideoxy-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-b-d-ribo-hexopyranosyl)oxy]-14,16-dihydroxy-,(3b,5b,16b)- is a complex organic compound known for its intricate structure and significant biological activity. This compound is part of the cardenolide family, which is known for its potent effects on the cardiovascular system. Cardenolides are naturally occurring compounds found in certain plants and are known for their ability to inhibit the sodium-potassium ATPase pump, which is crucial for cellular function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Card-20(22)-enolide,3-[(o-3-O-acetyl-2,6-Dideoxy-b-d-ribo-hexopyranosyl-(1®4)-O-2,6-Dideoxy-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-b-d-ribo-hexopyranosyl)oxy]-14,16-dihydroxy-,(3b,5b,16b)- involves multiple steps, including glycosylation reactions to attach the sugar moieties and oxidation reactions to form the enolide structure. The reaction conditions typically require the use of specific catalysts and protecting groups to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure. It often involves the extraction of precursor molecules from natural sources, followed by chemical modification to achieve the desired structure. Advanced techniques such as chromatography and crystallization are used to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the enolide structure to a more saturated form.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include saturated alcohols.
- Substitution products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Card-20(22)-enolide,3-[(o-3-O-acetyl-2,6-Dideoxy-b-d-ribo-hexopyranosyl-(1®4)-O-2,6-Dideoxy-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-b-d-ribo-hexopyranosyl)oxy]-14,16-dihydroxy-,(3b,5b,16b)- has several scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of complex natural products.
Biology: Investigated for its role in cellular signaling pathways and its effects on ion transport.
Medicine: Explored for its potential therapeutic effects in treating heart conditions due to its ability to inhibit the sodium-potassium ATPase pump.
Industry: Used in the development of pharmaceuticals and as a reference compound in quality control processes.
Wirkmechanismus
The primary mechanism of action of this compound involves the inhibition of the sodium-potassium ATPase pump. By binding to this enzyme, the compound disrupts the balance of sodium and potassium ions across the cell membrane, leading to increased intracellular calcium levels. This effect is particularly significant in cardiac cells, where it enhances contractility and can be used to treat certain heart conditions.
Vergleich Mit ähnlichen Verbindungen
Digitoxin: Another cardenolide with similar effects on the sodium-potassium ATPase pump.
Ouabain: A cardenolide known for its potent inhibitory effects on the same enzyme.
Digoxin: A well-known cardiac glycoside used in the treatment of heart failure and arrhythmias.
Uniqueness: Card-20(22)-enolide,3-[(o-3-O-acetyl-2,6-Dideoxy-b-d-ribo-hexopyranosyl-(1®4)-O-2,6-Dideoxy-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-b-d-ribo-hexopyranosyl)oxy]-14,16-dihydroxy-,(3b,5b,16b)- is unique due to its specific glycosylation pattern and the presence of multiple deoxy sugars. This structural complexity contributes to its distinct biological activity and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
7242-40-2 |
|---|---|
Molekularformel |
C43H66O15 |
Molekulargewicht |
823.0 g/mol |
IUPAC-Name |
[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8S,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-3-hydroxy-2-methyloxan-4-yl] acetate |
InChI |
InChI=1S/C43H66O15/c1-20-38(49)32(55-23(4)44)17-36(52-20)58-40-22(3)54-35(16-30(40)46)57-39-21(2)53-34(15-29(39)45)56-26-9-11-41(5)25(14-26)7-8-28-27(41)10-12-42(6)37(24-13-33(48)51-19-24)31(47)18-43(28,42)50/h13,20-22,25-32,34-40,45-47,49-50H,7-12,14-19H2,1-6H3/t20-,21-,22-,25-,26+,27+,28+,29+,30+,31+,32+,34+,35+,36+,37+,38-,39-,40-,41+,42-,43+/m1/s1 |
InChI-Schlüssel |
PTTCKAPHKAXOPN-RVDMIWBYSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@H]6[C@@H]5CC[C@]7([C@@]6(C[C@@H]([C@@H]7C8=CC(=O)OC8)O)O)C)C)C)C)OC(=O)C)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)O)O)C)C)C)C)OC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


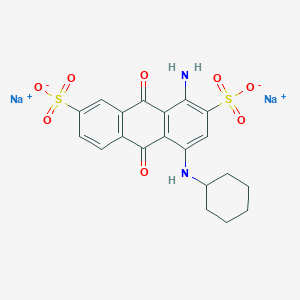

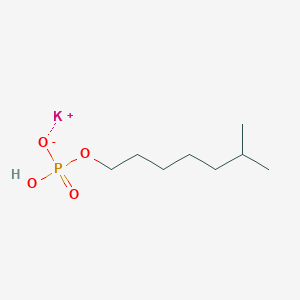
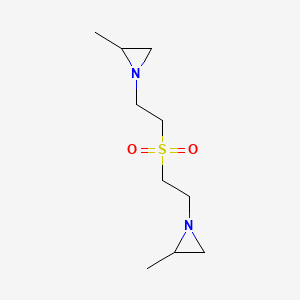
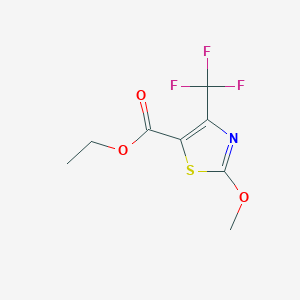
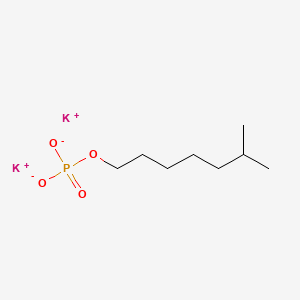
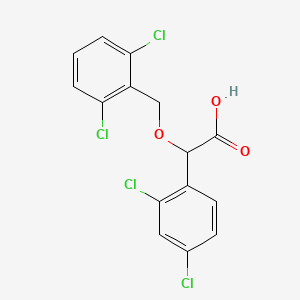
![Sodium 6,7-bis[(phenylsulfonyl)oxy]naphthalene-2-sulfonate](/img/structure/B13759065.png)
